Tris(nonylphenyl) phosphite

Description

Overview of Organophosphite Compounds in Polymer Stabilization Research

Organophosphite compounds are a class of organophosphorus compounds that are widely utilized as secondary antioxidants in polymer materials. nih.gov Their primary function is to protect polymers from degradation caused by exposure to heat, light, and oxygen during processing and throughout their service life. guidechem.compishrochem.com Unlike primary antioxidants, which are typically sterically hindered phenols that act as free-radical scavengers, organophosphites function as peroxide decomposers. eupegypt.com They work by breaking down hydroperoxides, which are harmful intermediates formed during the degradation of polymers, into stable, non-radical products. eupegypt.comaston.ac.uk This action prevents the chain scission and cross-linking reactions that lead to the deterioration of the physical and aesthetic properties of the polymer. google.comjustia.com

The effectiveness of organophosphite antioxidants is often enhanced when used in combination with primary antioxidants, creating a synergistic effect that provides comprehensive protection against oxidative degradation. nih.govvestachem.comvinatiorganics.com This combined approach addresses both the initial formation of free radicals and the subsequent decomposition of hydroperoxides, leading to improved long-term stability. eupegypt.com The versatility of organophosphites allows for the strategic modification of their functional groups, enabling the development of antioxidants with higher molecular weights for improved stability, resistance to hydrolysis, and thermal resistance. nih.gov

Historical Context and Evolution of Tris(nonylphenyl) Phosphite (B83602) as a Polymer Additive

Tris(nonylphenyl) phosphite (TNPP) has a long history of use as a cost-effective and high-purity stabilizer in a wide array of polymers. google.comvestachem.com Its journey as a polymer additive is closely linked to the growth of the plastics and rubber industries, particularly in the mid-20th century. The need for effective stabilizers became increasingly apparent as polymers like polyethylene (B3416737), polypropylene (B1209903), and polyvinyl chloride (PVC) found widespread commercial application. vestachem.comgrandviewresearch.com

Initially, simple phosphites were among the early antioxidants explored for polymer stabilization. researchgate.net Over time, more complex structures like TNPP were developed to offer improved performance and compatibility with various polymer systems. google.com TNPP became a standard choice, particularly for synthetic rubber products, where it was incorporated into aqueous latexes to prevent oxidation and color degradation during processing and drying. google.comjustia.com

The evolution of TNPP's use has also been shaped by processing requirements and regulatory considerations. For instance, efforts have been made to improve its hydrolytic stability, as the reaction with moisture can lead to the formation of less effective di-substituted phosphites. google.com Additives like amines have been used to enhance this stability, although their application can be limited in certain contexts, such as food contact materials. google.comjustia.com More recently, concerns over the hydrolysis of TNPP leading to the formation of nonylphenol, a substance with potential environmental and health implications, have driven further research and the development of alternative stabilizers. useforesight.iofood.gov.uk Despite these challenges, TNPP remains a significant process stabilizer in many thermoplastic applications due to its effectiveness and economic advantages. grandviewresearch.com

Interactive Data Table: Key Properties of this compound

| Property | Value |

| Chemical Formula | C45H69O3P |

| CAS Number | 26523-78-4 |

| Appearance | Clear, pale yellow viscous liquid |

| Specific Gravity (at 25 °C) | 0.985 – 0.996 |

| Refractive Index (at 25 °C) | 1.526 – 1.530 |

| Phosphorus Content (%) | 3.9 – 4.3 |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972) |

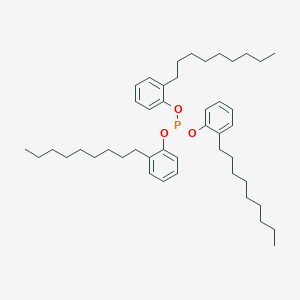

Structure

2D Structure

Properties

IUPAC Name |

tris(2-nonylphenyl) phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69O3P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)46-49(47-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)48-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKLOLBTFWFKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872463 | |

| Record name | Tri(o-nonylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

689.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS VISCOUS LIQUID. | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>300 °C, OECD Guideline 103 (Boiling point/boiling range), has an onset of degradation at 322 °C under nitrogen | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

207 °C (405 °F) - closed cup, 207 °C c.c. | |

| Details | Sigma-Aldrich; Material Safety Data Sheet for Tris(nonylphenyl) phosphite, Product Number: 441805, Version 4.7 (Revision Date 01/08/2015). Available from, as of August 18, 2015: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Sigma-Aldrich; Material Safety Data Sheet for Tris(nonylphenyl) phosphite, Product Number: 441805, Version 4.7 (Revision Date 01/08/2015). Available from, as of August 18, 2015: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, <0.6 mg/L at 24 °C, pH 7 (OECD Guideline 105 (Water Solubility)), In water, <0.05 mg/L (indirect solubility method), In water, 6.9X10-7 mg/L at 25 °C (fragment estimation), Solubility in water, g/100ml: 4.1 | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.11. Nov, 2012. Available from, as of Oct 14, 2015: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.11. Nov, 2012. Available from, as of Oct 14, 2015: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 g/cu cm at 20 °C, Relative density (water = 1): 0.98 | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.058 Pa at 25 °C (0.000435 mm Hg), extrapolated from measured data at higher temperatures, Vapor pressure, Pa at 25 °C: 0.058 | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorine, Di(nonylphenyl)phenylphosphite (CAS 25417-08-7); Typical concentration (% w/w): 0.05% w/w., Phenol (CAS 108-95-2); Typical concentration (% w/w): < 0.1% w/w., Nonylphenol (CAS 25154-52-3); Typical concentration (% w/w): < 5% w/w. | |

| Details | European Chemicals Agency; Proposal for Harmonized Classification and Labeling, Tris(nonylphenyl)phosphite (26523-78-4). Available from, as of September 25, 2015: https://echa.europa.eu/documents/10162/a78f34cd-dac8-42d0-b515-c5df6aa77d25 | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

16784-72-8, 26523-78-4 | |

| Record name | Phenol, 2-nonyl-, 1,1′,1′′-phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16784-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri(o-nonylphenyl) phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016784728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonylphenyl phosphite (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026523784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-nonyl-, 1,1',1''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri(o-nonylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(nonylphenyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI(O-NONYLPHENYL) PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KV2DH7E7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

6 °C (pour point), OECD Guideline 102 (Melting point / Melting Range) | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Synthesis Pathways of Tris Nonylphenyl Phosphite

Reaction Mechanisms in Tris(nonylphenyl) Phosphite (B83602) Synthesis

The synthesis of TNPP is a multi-step process involving specific reactants and reaction conditions to ensure a high-purity final product.

Nonylphenol and Phosphorus Trichloride (B1173362) Reactions

The primary method for synthesizing Tris(nonylphenyl) phosphite involves the reaction of nonylphenol with phosphorus trichloride. tandfonline.comsmolecule.com This reaction is a non-elementary, exothermic process. tandfonline.com The mechanism is characterized as a series-parallel reaction; it is in series concerning phosphorus trichloride and parallel with respect to nonylphenol. tandfonline.comresearchgate.net

The reaction proceeds through a stepwise esterification where the three chlorine atoms on phosphorus trichloride are sequentially replaced by nonylphenol molecules. tandfonline.comsmolecule.com This creates stable intermediates that can significantly impact the final yield of TNPP. tandfonline.com Due to the highly exothermic nature of the reaction, controlled, dropwise addition of phosphorus trichloride is necessary to manage the heat of reaction and prevent runaway conditions. tandfonline.comresearchgate.net

Advanced Synthetic Approaches and Process Optimization for this compound

To meet industrial demands for high-purity TNPP, advanced synthetic approaches and process optimization techniques have been developed.

High-Yield and High-Efficiency Synthesis Techniques

Another advanced technique for purifying the final product and thus improving the effective yield of high-purity TNPP is thin-film distillation. google.comjustia.com This method is particularly effective at removing unreacted excess nonylphenol from the final product. google.com

Control of By-product Formation and Impurity Reduction

The synthesis of TNPP can result in several by-products and impurities, including unreacted nonylphenol and residual chlorides from phosphorus trichloride and the HCl by-product. smolecule.comgoogle.com The presence of these impurities can affect the final product's quality and performance characteristics. google.com

Using an excess of nonylphenol during the synthesis not only increases the reaction rate but also unexpectedly reduces the amount of residual chloride and lowers the final acid number of the TNPP product. google.comjustia.com Post-reaction neutralization washes, for example with a 5% sodium bicarbonate solution, can effectively reduce chloride levels from around 500 ppm to below 100 ppm. smolecule.com

Furthermore, thin-film distillation is a crucial step in reducing impurities. This technique can lower the residual nonylphenol content to 0.1 weight percent or less and the residual chloride level to 90 ppm or less, resulting in a product with an acid number of 0.1 or less. google.comjustia.comnih.gov

Influence of Reaction Conditions on Product Purity and Structure

The conditions under which the synthesis of TNPP is carried out have a significant impact on the purity and structure of the final product.

Table 1: Influence of Reaction Parameters on TNPP Synthesis

| Parameter | Condition | Effect | Citation |

| Temperature | Initial addition of PCl₃ at lower temperatures | Controls the highly exothermic reaction and the formation of intermediates. | tandfonline.com |

| Reaction temperatures of 100–110°C | Optimal range to accelerate HCl volatilization while minimizing PCl₃ decomposition. | smolecule.com | |

| Reaction temperature up to 130°C | Sufficient to liberate HCl formed during the reaction. | google.comjustia.comnih.gov | |

| Evaporation temperature of 150°C to 250°C | Preferred range for removing excess nonylphenol via thin-film distillation. | google.comjustia.comnih.gov | |

| Pressure | Vacuum stripping at 50–100 mmHg | Removes trapped HCl, achieving final chloride concentrations of 20–50 ppm. | smolecule.com |

| Thin-film distillation under high vacuum (0.01-5 mm Hg) | Effectively removes excess nonylphenol. | google.comjustia.com | |

| Reactant Ratio | >5% excess nonylphenol | Leads to faster reaction times and lower acid numbers. | google.com |

| 6% or greater excess nonylphenol | Forces the reaction to completion. | google.com | |

| By-product Removal | Nitrogen sparging | Removes HCl and increases yield. | tandfonline.com |

The careful control of these parameters is essential for producing high-purity this compound that meets the stringent requirements for its industrial applications. The interplay between temperature, pressure, and reactant concentrations directly influences the reaction kinetics and the equilibrium, thereby determining the final product's purity and structural integrity. tandfonline.comsmolecule.comgoogle.com

Comparative Analysis of this compound Synthesis with Other Phosphite Antioxidants

The synthesis of phosphite antioxidants can be broadly categorized based on the phosphorus-containing starting material, most commonly phosphorus trichloride, phosphorus-containing esters (via transesterification), or white phosphorus. nih.govresearchgate.net A comparative analysis of the synthesis of this compound (TNPP) with other commercially significant phosphite antioxidants reveals variations in starting materials, reaction conditions, and process complexity, which are dictated by the desired structure and properties of the final product.

The most prevalent industrial method for producing aryl phosphite antioxidants, including TNPP, involves the reaction of phosphorus trichloride (PCl₃) with a corresponding phenol (B47542) or alcohol. vinatiorganics.com The synthesis of TNPP is a direct esterification where nonylphenol reacts with PCl₃. researchgate.net This reaction is a non-elementary, series-parallel process where the three chlorine atoms on PCl₃ are substituted sequentially by nonylphenol. researchgate.net To achieve a high yield and a product with low residual acidity and chloride content, an excess of nonylphenol (typically 4-8% by weight) is used to drive the reaction to completion. google.comjustia.com The reaction is highly exothermic, requiring controlled addition of PCl₃ and temperature management, with reaction temperatures often ranging from 75°C up to 150-160°C. researchgate.netgoogle.com A crucial post-reaction step involves the removal of hydrogen chloride (HCl) byproduct and the purification of the final product, often through techniques like thin film distillation under vacuum, to eliminate unreacted nonylphenol. google.comsmolecule.com

The synthesis of other triaryl phosphites, such as Triphenyl phosphite (TPP), follows a very similar pathway, reacting phenol with PCl₃. researchgate.net Likewise, the widely used sterically hindered phosphite, Tris(2,4-di-tert-butylphenyl)phosphite, is synthesized by reacting 2,4-di-tert-butylphenol (B135424) with PCl₃. bdmaee.net The primary difference in these syntheses lies in the specific phenolic starting material used and potentially slight adjustments in reaction conditions to accommodate the reactivity and physical properties of the specific phenol.

In contrast, the synthesis of more complex, high-molecular-weight phosphites, such as those based on pentaerythritol (B129877) like bis(2,6-di-tert-butyl-4-methylphenyl) pentaerythritol diphosphite, involves a multi-step process. google.com Although it can be performed in a "one-pot" synthesis, the reaction proceeds in stages. First, pentaerythritol reacts with phosphorus trichloride to form a pentaerythritol dichlorophosphite (B8498940) intermediate. This intermediate is then reacted with a hindered phenol (e.g., 2,6-di-tert-butyl-4-methylphenol) to yield the final product. google.com This represents a more complex pathway compared to the direct, one-step esterification of TNPP.

Another distinct synthetic route is transesterification, which avoids the use of phosphorus trichloride directly with the final phenolic component. For instance, bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite has been synthesized by the reaction of 2,6-di-tert-butyl-4-(3-hydroxyproyl)phenol with dibutyl phosphite. tandfonline.comtandfonline.com This method utilizes a pre-existing phosphite ester and exchanges the alkoxy groups, offering an alternative pathway that can be advantageous for synthesizing specific structures.

The following table provides a comparative overview of the synthesis methodologies for TNPP and other selected phosphite antioxidants.

| Feature | This compound (TNPP) | Triphenyl phosphite (TPP) | Tris(2,4-di-tert-butylphenyl)phosphite | Bis(2,6-di-tert-butyl-4-methylphenyl) pentaerythritol diphosphite |

| Primary Synthesis Route | Direct Esterification | Direct Esterification | Direct Esterification | Two-step, one-pot Esterification |

| Phosphorus Source | Phosphorus Trichloride (PCl₃) | Phosphorus Trichloride (PCl₃) | Phosphorus Trichloride (PCl₃) | Phosphorus Trichloride (PCl₃) |

| Alcohol/Phenol Source(s) | Nonylphenol | Phenol | 2,4-di-tert-butylphenol | Pentaerythritol & 2,6-di-tert-butyl-4-methylphenol |

| Key Reactant Strategy | Excess Nonylphenol (4-8%) used to drive reaction. google.comjustia.com | Slight excess of Phenol (8-10%) used. researchgate.net | Use of excess hindered phenol under catalytic conditions. researchgate.net | Stoichiometric control over two stages. google.com |

| Byproduct | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |

| Catalyst | Generally self-catalyzed or uses an organic catalyst. smolecule.comnih.gov | Typically uncatalyzed or uses a catalyst like tripropylamine. researchgate.net | Often uses a catalyst (e.g., quaternary ammonium (B1175870) salt). google.com | Tripropylamine or other tertiary amines used as catalyst and acid scavenger. google.com |

| Purification Method | Thin Film Distillation under vacuum to remove excess nonylphenol. google.comsmolecule.com | Nitrogen sparging to remove HCl; distillation. researchgate.net | Crystallization. researchgate.net | Washing with a solvent like isopropanol. google.com |

| Reaction Complexity | Single-step, series-parallel reaction. researchgate.net | Single-step reaction. researchgate.net | Single-step reaction. | Two-step reaction (intermediate formation). google.com |

Mechanistic Investigations of Tris Nonylphenyl Phosphite As a Stabilizer and Antioxidant

Primary Mechanisms of Antioxidant Action

The antioxidant capabilities of Tris(nonylphenyl) phosphite (B83602) are rooted in two primary chemical pathways: the decomposition of hydroperoxides, which prevents chain scission in polymers, and the direct scavenging of free radicals that propagate degradation.

Hydroperoxide Decomposition via One-Electron Transfer

A principal function of TNPP as a secondary antioxidant is the neutralization of hydroperoxides (ROOH). acs.orgresearchgate.net These species are formed during the oxidative degradation of polymers and can lead to the cleavage of the polymer backbone, compromising the material's mechanical properties. vinatiorganics.comnih.gov TNPP effectively decomposes these detrimental compounds through a non-radical, ionic mechanism. cnrs.fr

The core reaction involves a one-electron transfer process where the phosphite ester stoichiometrically reduces the hydroperoxide. vinatiorganics.com In this reaction, the trivalent phosphorus atom in Tris(nonylphenyl) phosphite is oxidized to its pentavalent state, forming a stable phosphate (B84403) species, while the hydroperoxide is reduced to a harmless alcohol. vinatiorganics.comchempoint.com This sacrificial mechanism efficiently removes hydroperoxides from the system before they can inflict further damage on the polymer matrix. vinatiorganics.com

| Reactants | Products | Mechanism |

| This compound (P(OR)₃) + Hydroperoxide (R'OOH) | Tris(nonylphenyl) phosphate (P(O)(OR)₃) + Alcohol (R'OH) | One-electron transfer; Oxidation of phosphite to phosphate and reduction of hydroperoxide to alcohol. vinatiorganics.com |

Free Radical Scavenging Capabilities

In addition to its role as a hydroperoxide decomposer, this compound also exhibits capabilities as a free radical scavenger. vinatiorganics.comguidechem.com Oxidative degradation is a radical-chain process, and TNPP can intervene by directly capturing free radicals that are formed. vinatiorganics.comgoogle.com

Certain hindered aryl phosphites, a category to which TNPP belongs, can function as chain-breaking primary antioxidants. acs.orgresearchgate.net This action involves the reduction of highly reactive peroxyl (ROO•) and alkoxyl (RO•) radicals. researchgate.net The reaction with these radicals can lead to the release of hindered aryloxyl radicals, which are relatively stable and can subsequently terminate the radical chain oxidation process. acs.orgresearchgate.net It is noted, however, that at ambient temperatures, the chain-breaking activity of aryl phosphites is generally lower than that of hindered phenolic antioxidants. acs.orgresearchgate.net

Synergistic Stabilization Mechanisms with Co-additives

The performance of this compound is often significantly enhanced when used in combination with other types of stabilizers. These synergistic systems provide more robust protection against degradation than any single additive could achieve on its own. vinatiorganics.com

Interaction with Phenolic Antioxidants for Enhanced Performance

A classic and highly effective stabilization strategy involves the combination of phosphites with hindered phenolic antioxidants. vinatiorganics.comvestachem.comamfine.com This pairing exhibits a strong synergistic effect. nih.govnih.gov Phenolic antioxidants are primary antioxidants that function by donating a hydrogen atom to chain-propagating free radicals, thereby terminating them. vinatiorganics.comvinatiorganics.com In this process, the phenolic antioxidant is converted into a phenoxyl radical, which is a less reactive, spent form. vinatiorganics.com

This compound can regenerate the "spent" phenolic antioxidant. vinatiorganics.com The phosphite donates an electron to the oxidized form of the phenol (B47542) (such as a quinone), restoring its original, active state and allowing it to scavenge more free radicals. vinatiorganics.com This cyclic process extends the effective lifetime of the phenolic antioxidant, leading to superior long-term stability of the polymer. vinatiorganics.com

| Stabilizer System | Component 1 Role | Component 2 Role | Synergistic Outcome |

| TNPP + Phenolic Antioxidant | Phenolic Antioxidant (Primary): Donates a hydrogen atom to scavenge free radicals, becoming deactivated. vinatiorganics.comvinatiorganics.com | TNPP (Secondary): Decomposes hydroperoxides and regenerates the deactivated phenolic antioxidant by donating an electron. vinatiorganics.com | Enhanced and extended antioxidant protection; improved overall stability of the polymer material. vestachem.comnih.gov |

Combined Effects with Hindered Amine Light Stabilizers (HALS)

Combinations of phosphites and Hindered Amine Light Stabilizers (HALS) can also result in synergistic protective effects against both thermal and photo-oxidative degradation of polymers. acs.orgcnrs.fr HALS function through a complex, regenerative cycle known as the Denisov cycle. wikipedia.orgfrontiersin.org In this process, the HALS are oxidized to nitroxide radicals, which are highly efficient at trapping the alkyl polymer radicals (R•) that propagate degradation. wikipedia.orgfrontiersin.org

The interaction between phosphites and HALS can lead to enhanced stabilization performance. Studies have shown that the level of synergism is dependent on the specific chemical structures of both the phosphite and the HALS, as well as their molar ratio in the formulation. cnrs.fr In some cases, molecules that contain both HALS and phosphite functionalities within the same structure, known as HALS-phosphites, have demonstrated even higher efficiency than simple additive mixtures. acs.orgcnrs.fr However, it is important to note that antagonism can occur, particularly in the presence of acidic compounds, where HALS might undesirably accelerate the homolytic (radical-forming) decomposition of hydroperoxides. researchgate.net

Influence of Molecular Structure and Substituent Effects on Phosphite Activity

The antioxidant efficacy of a phosphite stabilizer is intrinsically linked to its molecular structure. acs.orgresearchgate.net The general structure of a phosphite antioxidant is P(OR)₃, where the 'R' groups are organic substituents. vinatiorganics.com The electronic and steric characteristics of these substituent groups significantly influence the phosphite's reactivity, stability, and compatibility with the polymer matrix. researchgate.netvinatiorganics.com

For this compound, the bulky nonylphenyl groups attached to the phosphorus atom impart a high degree of steric hindrance. google.com This steric bulk plays a crucial role in the compound's properties. For instance, steric hindrance generally enhances the hydrolytic stability of the phosphite, making it more resistant to degradation by moisture. researchgate.netgoogle.com

However, this same steric hindrance can also affect its antioxidant reactivity. Research has shown that the efficiency of phosphites in decomposing hydroperoxides generally decreases with increasing steric bulk and electron-withdrawing ability of the substituents. researchgate.net

| Phosphite Type | General Reactivity in Hydroperoxide Decomposition | Influence of Structure |

| Phosphonites | Highest | Less steric hindrance, higher reactivity. acs.orgresearchgate.net |

| Alkyl phosphites | High | acs.orgresearchgate.net |

| Aryl phosphites | Moderate | acs.orgresearchgate.net |

| Hindered aryl phosphites (e.g., TNPP) | Lower | Increased steric hindrance reduces reactivity towards hydroperoxides but can improve hydrolytic stability. acs.orgresearchgate.net |

Comparative Studies with Hindered Aryl Phosphites

Hindered aryl phosphites, as a class, are characterized by bulky alkyl substituents on the phenyl rings. These bulky groups are crucial for the stabilizer's performance, influencing its compatibility with the polymer matrix, volatility, and resistance to hydrolysis. A key comparative compound is Tris(2,4-di-tert-butylphenyl)phosphite (TDBP), a solid phosphite known for its high performance and excellent hydrolytic stability. researchgate.netnih.gov

Research indicates that the specific structure of the phosphite has a significant impact on its stabilizing performance. For instance, in studies comparing various phosphorus-based antioxidants, phosphonites have been shown to exhibit superior antioxidant performance and thermal stability compared to phosphites like TDBP, attributed to higher phosphorus content and the presence of a P-C bond. plaschina.com.cn While TNPP is a liquid, which can be advantageous for dosing and dispersion in certain processes, TDBP is a solid, which can be preferable in other applications to avoid issues like blooming. songwon.comtappi.org

The hydrolytic stability is a critical parameter for phosphite antioxidants. Studies have suggested that TDBP possesses a higher hydrolytic stability compared to TNPP. researchgate.net This difference is attributed to the greater steric hindrance provided by the tert-butyl groups in the ortho and para positions on the phenyl ring of TDBP, as compared to the nonyl group on TNPP. researchgate.net

| Property | This compound (TNPP) | Tris(2,4-di-tert-butylphenyl)phosphite (TDBP) | Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonite (P-EPQ) |

|---|---|---|---|

| Physical Form | Liquid tappi.orgsigmaaldrich.com | Solid nih.gov | Solid |

| Key Feature | Good compatibility in polyolefins; cost-effective. songwon.comtappi.org | Excellent hydrolytic and thermal stability. researchgate.netnih.gov | Superior antioxidant performance and thermal stability. plaschina.com.cn |

| Hydrolytic Stability | Good | Excellent researchgate.net | High |

| Primary Application | General purpose stabilization in LLDPE, PVC, rubber. nih.gov | High-performance applications requiring high stability. nih.gov | Demanding applications requiring superior protection. plaschina.com.cn |

Role of Steric Hindrance in Degradation Pathways

The primary degradation pathway for phosphite antioxidants is hydrolysis, a reaction with water that cleaves the phosphorus-oxygen bonds, ultimately leading to the formation of phosphorous acid and the corresponding phenol. In the case of TNPP, this degradation product is nonylphenol. nih.gov The rate of this degradation is significantly influenced by the molecular structure of the phosphite, particularly by the degree of steric hindrance around the central phosphorus atom.

Steric hindrance refers to the spatial arrangement of bulky groups within a molecule that impedes the approach of reacting species. In hindered aryl phosphites like TNPP, the large nonylphenyl groups act as a protective shield around the phosphorus atom. For hydrolysis to occur, a water molecule must perform a nucleophilic attack on the electron-deficient phosphorus center. The bulky nature of the aryl groups physically obstructs this approach, thereby increasing the activation energy required for the reaction and slowing the rate of hydrolysis. nih.govfrontiersin.org

Studies on the hydrolysis of various phosphorus esters have consistently demonstrated that an increase in steric hindrance leads to a significant decrease in the reaction rate. nih.gov For example, phosphinates with bulky di-tert-butyl groups have been found to hydrolyze hundreds of times slower than those with smaller diisopropyl groups. nih.gov This principle directly applies to aryl phosphites. The enhanced resistance to hydrolysis of highly substituted phosphites, such as TDBP compared to TNPP, is a direct consequence of the more effective steric shielding provided by the two tert-butyl groups on each phenyl ring. researchgate.net This superior hydrolytic stability is a key factor in their preference for applications where contact with moisture or steam is expected.

The mechanism can be summarized as follows:

Nucleophilic Attack: A water molecule approaches the phosphorus atom of the phosphite.

Steric Shielding: The bulky nonylphenyl groups hinder the optimal trajectory for the water molecule to attack the phosphorus atom.

Reduced Reaction Rate: This steric impediment reduces the frequency and success of nucleophilic attacks, resulting in a significantly lower rate of hydrolysis compared to less hindered or unhindered phosphites.

This inherent stability is crucial for the effectiveness of the antioxidant, as premature degradation would consume the stabilizer before it can perform its primary function of protecting the polymer during processing.

Kinetic Studies of this compound Reactions in Polymer Matrices

The primary role of this compound as a secondary antioxidant in polymer matrices is to decompose hydroperoxides (ROOH) that are formed during the initial stages of thermo-oxidative degradation. This action is crucial because hydroperoxides are unstable and can break down into highly reactive radicals (RO• and •OH), which initiate and propagate chain reactions leading to polymer degradation. vinatiorganics.com

The key stabilizing reaction is the non-radical decomposition of hydroperoxides by the phosphite ester. In this reaction, the trivalent phosphorus atom (P⁺³) in TNPP is oxidized to its pentavalent state (P⁺⁵), forming a stable phosphate ester, while the hydroperoxide is reduced to a non-reactive alcohol (ROH). vinatiorganics.comresearchgate.net

Kinetic studies focus on understanding the rate at which this stabilizing reaction occurs within a specific polymer matrix. The rate of consumption of the phosphite antioxidant is a key parameter in evaluating its efficiency. Studies have shown that the consumption rate is highly dependent on the chemical structure of the phosphorus stabilizer. For instance, within a polyethylene (B3416737) matrix, phosphonites are consumed more rapidly than phosphites, which in turn are consumed more rapidly than phosphines. researchgate.net

The stabilizing effect is also concentration-dependent, with an increase in the concentration of the phosphite leading to more efficient inhibition of thermal oxidation in polymers like polypropylene (B1209903). researchgate.net Kinetic investigations are often performed during processing (e.g., multiple extrusions) or under accelerated aging conditions (e.g., oven aging at elevated temperatures). researchgate.netresearchgate.net The concentration of the antioxidant and its oxidized products over time can be monitored using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy or High-Performance Liquid Chromatography (HPLC). researchgate.netmmu.ac.uk

While specific rate constants for the reaction of TNPP with hydroperoxides in various polymer matrices are not extensively published, the kinetic behavior is governed by several factors:

| Factor | Influence on Reaction Rate |

|---|---|

| Temperature | Increases the reaction rate, consistent with Arrhenius kinetics. Higher processing temperatures lead to faster consumption of the antioxidant. |

| Hydroperoxide Concentration | The rate is dependent on the concentration of hydroperoxides formed in the polymer. Higher concentrations lead to faster phosphite consumption. |

| TNPP Concentration | Higher initial concentration of TNPP leads to a greater overall stabilizing effect and influences the rate of protection. researchgate.net |

| Polymer Matrix | The type of polymer (e.g., polypropylene, polyethylene) affects the diffusion rates of both the antioxidant and oxygen, as well as the rate of hydroperoxide formation, thus influencing the overall kinetics. |

| Oxygen Availability | Oxygen is required for the formation of hydroperoxides, the primary species with which TNPP reacts. |

Applications and Performance in Polymer Systems and Materials Science

Role as a Process Stabilizer in Thermoplastic Polymers

Polyolefin Stabilization (Polyethylene, Polypropylene (B1209903), LLDPE, HDPE)

In the stabilization of polyolefins, including polyethylene (B3416737) (PE), polypropylene (PP), linear low-density polyethylene (LLDPE), and high-density polyethylene (HDPE), TNPP is a widely used and effective process stabilizer. guidechem.comnih.govuseforesight.io It offers an excellent balance of performance and cost-effectiveness, particularly in LLDPE, where it demonstrates good compatibility. songwon.comtappi.org The stabilization package for polyolefins often combines a hindered phenol (B47542) with a phosphite (B83602) like TNPP to protect the polymer's molecular structure during melt conversion. songwon.com This combination is crucial for preventing discoloration and degradation during processing. pmarketresearch.com Base stabilization is necessary to protect polyolefins from degradation during melt processing and subsequent conversion. tappi.org

Poly(vinyl chloride) (PVC) Stabilization

Tris(nonylphenyl) phosphite is heavily utilized in Poly(vinyl chloride) (PVC) processing. pmarketresearch.com In PVC formulations, it acts as a secondary heat stabilizer and chelating agent, often in conjunction with mixed metal stabilizers. nbinno.comgalatachemicals.com Its role is to guard against thermal degradation during high-temperature manufacturing processes like extrusion and calendaring, which is particularly important for rigid profiles used in construction. pmarketresearch.com The addition of TNPP helps to maintain the transparency and initial color of PVC products and prevents embrittlement, which is critical for applications like flexible films for packaging and medical devices. pmarketresearch.comgalatachemicals.com

Engineering Plastics Stabilization (ABS, Polycarbonates)

The application of TNPP extends to engineering plastics such as Acrylonitrile-Butadiene-Styrene (ABS) and polycarbonates. galatachemicals.com In these materials, it provides essential protection against thermal degradation and oxidation. For ABS, which can be susceptible to thermochemical scission of butadiene bonds, stabilizers are crucial for maintaining mechanical properties and stability. mdpi.com TNPP helps improve the thermal stability of ABS and ABS/PP blends. zenodo.orgmdpi.com In polycarbonates, TNPP contributes to improved processing characteristics and the durability of the end-product. nbinno.comgalatachemicals.com

Elastomers and Synthetic Rubber Stabilization

In the synthetic rubber industry, this compound is a key antioxidant used in formulations for tires and other industrial goods. pmarketresearch.comnih.gov It is incorporated into elastomers like styrene-butadiene rubber (SBR) and nitrile rubber (NBR). researchgate.netresearchgate.net Its function is to protect the polymer during compounding, extrusion, and vulcanization processes, which is critical for maintaining product performance. pmarketresearch.comgoogle.com By reacting with hydroperoxides, TNPP slows cross-linking and color degradation, which is essential for the durability and shelf-life of rubber products. google.com

Table 1: Summary of this compound's Role in Various Polymer Systems

| Polymer System | Primary Role of TNPP | Key Performance Benefits | Citations |

|---|---|---|---|

| Polyolefins (PE, PP, LLDPE, HDPE) | Process Stabilizer, Secondary Antioxidant | Protects molecular weight, maintains color, prevents degradation during melt processing. | pmarketresearch.comguidechem.comsongwon.comtappi.org |

| Poly(vinyl chloride) (PVC) | Secondary Heat Stabilizer, Chelating Agent | Prevents thermal degradation, maintains transparency and color, prevents embrittlement. | nbinno.compmarketresearch.comgalatachemicals.com |

| Engineering Plastics (ABS, PC) | Antioxidant, Process Stabilizer | Improves thermal stability, enhances processing characteristics and end-product durability. | nbinno.comgalatachemicals.comzenodo.org |

| Elastomers (SBR, NBR) | Antioxidant, Stabilizer | Protects during compounding and vulcanization, slows cross-linking, prevents color degradation. | pmarketresearch.comgoogle.comresearchgate.net |

Impact on Polymer Properties During Processing and Long-Term Use

The effectiveness of a process stabilizer like this compound is measured by its ability to preserve the inherent properties of the polymer throughout its processing and service life. Degradation can lead to significant changes in a polymer's rheological and mechanical characteristics.

Maintenance of Melt Flow Rate and Viscoelastic Properties

The melt flow index (MFI), or melt flow rate (MFR), is a critical parameter that indicates the viscosity of a polymer at a given temperature and is inversely proportional to its molecular weight. specialchem.com During polymer processing, degradation often manifests as chain scission, which reduces the polymer's average molecular weight and, consequently, increases its MFI. researchgate.net This change in viscosity can negatively impact the predictability and stability of processing operations like extrusion and injection molding. specialchem.comresearchgate.net

This compound plays a vital role in minimizing these changes. amfine.com By preventing thermo-mechanical degradation, it helps to stabilize the polymer's molecular weight. guidechem.com This stabilization ensures that the melt flow rate and viscoelastic properties of the polymer remain consistent. amfine.com Maintaining these properties is essential for processability; for instance, polymers with a low MFI (high viscosity) are favored for extrusion and blow molding because they provide higher melt strength, making it easier to control the final shape. specialchem.com Conversely, high MFI polymers are often preferred for injection molding. specialchem.com The viscoelastic behavior of a polymer melt, which combines both viscous and elastic characteristics, is crucial for designing extrusion dies and predicting flow stability. youtube.comyoutube.com TNPP's stabilizing action helps to prevent undesirable alterations in these properties, leading to improved productivity and higher quality final products. youtube.com

Table 2: Impact of TNPP on Key Polymer Properties During Processing

| Property | Impact of Degradation (Without Stabilizer) | Effect of this compound (TNPP) | Citations |

|---|---|---|---|

| Melt Flow Rate (MFR) / Melt Flow Index (MFI) | Uncontrolled increase due to polymer chain scission and molecular weight reduction. | Stabilizes MFR/MFI by minimizing molecular weight changes. | amfine.comspecialchem.comresearchgate.net |

| Viscosity | Significant decrease as molecular weight is reduced, leading to processing inconsistencies. | Maintains melt viscosity, ensuring consistent flow behavior and processability. | amfine.comresearchgate.net |

| Viscoelasticity | Altered elastic and viscous responses, potentially causing flow instabilities and defects. | Preserves the intended viscoelastic properties, aiding in process control and product quality. | youtube.comresearchgate.net |

| Color | Yellowing or discoloration due to the formation of chromophoric degradation products. | Reduces discoloration by inhibiting oxidative degradation pathways. | amfine.compmarketresearch.comgalatachemicals.com |

Influence on Polymer Molecular Weight Stability (Chain Extension/Scission)

This compound (TNPP) plays a crucial role in stabilizing the molecular weight of polymers during melt processing by counteracting degradation mechanisms. Phosphites, including TNPP, can function as chain extenders, which is particularly valuable for polyesters like polylactic acid (PLA) and poly(ethylene terephthalate) (PET) that are susceptible to thermo-oxidative and hydrolytic degradation. researchgate.netresearchgate.net During processing, high temperatures can cause polymer chains to break, a process known as chain scission, leading to a decrease in molecular weight and a corresponding loss of mechanical properties. chemrxiv.org

Triaryl phosphites like TNPP can mitigate this by reacting with the terminal groups of degraded polymer chains, effectively linking them and restoring molecular weight. researchgate.netresearchgate.net For instance, in PLA, TNPP has been shown to function as a processing aid that stabilizes the polymer's molecular weight during melt extrusion. researchgate.net Similarly, related phosphites like triphenyl phosphite (TPP) have been investigated as chain extenders for PET, where they react with the carboxyl and hydroxyl end groups of the polyester (B1180765) chains. researchgate.net This reaction leads to an increase in melt viscosity, which is indicative of an increase in molecular weight due to the formation of longer or branched chains. researchgate.net

However, the interaction is complex. While offering stabilization, some studies have noted that TNPP can also accelerate the hydrolysis of PLA, which would be detrimental for long-term applications. researchgate.net The effectiveness of chain extension is also dependent on processing conditions; for example, with PET and TPP, chain scission can still dominate at higher temperatures. researchgate.net

The primary mechanism involves the phosphite reacting with hydroperoxides that form during oxidation, converting them into non-radical, stable products. google.com This reduction of peroxides slows down crosslinking and degradation, thereby preserving the polymer's intended molecular structure. google.com

Effects on Crystallization Kinetics and Final Crystallinity

The incorporation of additives into a polymer matrix can significantly influence its crystallization behavior, including the rate of crystallization (kinetics) and the final degree of crystallinity. columbia.edu These factors are critical as they directly impact the material's mechanical, thermal, and optical properties. bham.ac.uk Additives can act as nucleating agents, providing heterogeneous sites for crystals to form and grow. columbia.edu This generally leads to a faster crystallization rate and often results in a larger number of smaller spherulites, which can enhance material toughness. bham.ac.ukresearchgate.net

In the context of phosphite stabilizers, studies on poly(p-dioxanone) (PPDO) have shown that the addition of phosphites can lead to an increased crystallization rate and higher final crystallinity. researchgate.net This nucleating effect is industrially valuable because faster crystallization can reduce cycle times in processes like injection molding. researchgate.net

Enhancement of Mechanical Properties (Tensile Strength, Modulus)

The primary function of this compound in polymers is to act as a stabilizer, preventing degradation during high-temperature processing. grandviewresearch.com This stabilization is fundamental to preserving, and by extension enhancing, the mechanical properties of the final material, such as tensile strength and modulus. guidechem.com Polymer degradation leads to chain scission, reducing molecular weight and weakening the material. chemrxiv.org By inhibiting this process, TNPP helps ensure that the polymer retains its intrinsic mechanical integrity. guidechem.com

The addition of various additives is a well-established method for improving the mechanical performance of polymers. For instance, fillers and reinforcing agents are known to increase the tensile modulus by restraining the movement of polymer chains. mdpi.comnih.gov While TNPP is not a reinforcing filler, its role as a stabilizer is complementary and essential. During compounding and processing, where polymers are subjected to heat and shear, TNPP scavenges free radicals and decomposes hydroperoxides, preventing the oxidative reactions that would otherwise compromise the polymer backbone. guidechem.compmarketresearch.com

The effective preservation of the polymer's molecular architecture ensures that other reinforcing additives can perform optimally and that the material achieves its desired specifications for tensile strength, modulus, and toughness. nih.govnih.gov Therefore, TNPP contributes to the enhancement of mechanical properties primarily by protecting the polymer from chemical degradation that occurs during its manufacturing lifecycle. grandviewresearch.com

Impact of Additives on Polymer Mechanical Properties

| Polymer System | Additive Type | Observed Effect on Mechanical Properties | Reference |

|---|---|---|---|

| Polypropylene (PP) | Calcium Carbonate / LLDPE/LDPE | Increased modulus of elasticity; varied effects on tensile strength. | nih.gov |

| Polypropylene (PP), Polystyrene (PS), Polylactic Acid (PLA) | Wood Fiber | Increased tensile modulus. | mdpi.com |

| Poly(methyl methacrylate) (PMMA) Gels | Pillar grandviewresearch.comarene-based host-guest interactions | Enhanced mechanical properties through dissociable non-covalent bonds. | nih.gov |

| Various Polymers (e.g., PE, PP, PVC) | This compound (TNPP) | Preserves mechanical integrity by preventing thermal and oxidative degradation during processing. | grandviewresearch.comguidechem.com |

Color Stability and Discoloration Inhibition

A primary and highly valued function of this compound is its ability to maintain the color stability of polymers, particularly during high-temperature processing. grandviewresearch.comvestachem.com Many polymers are susceptible to thermal and oxidative degradation, which manifests as yellowing or discoloration, diminishing the aesthetic and commercial value of the final product. adishank.commarketsandmarkets.com TNPP is particularly effective in light-colored or transparent polymer applications where color integrity is paramount. vestachem.comadishank.com

TNPP functions as a hydroperoxide decomposer and free radical scavenger. pmarketresearch.com During processing, polymer chains react with oxygen to form hydroperoxides, which are unstable and break down to form chromophores—the molecular groups responsible for color. By converting these hydroperoxides into stable, non-chromophoric alcohols, TNPP interrupts the degradation pathway that leads to discoloration. google.com

This stabilizing effect is widely utilized across a range of polymers, including:

Polyvinyl Chloride (PVC) : Prevents discoloration in flexible PVC films used for packaging. pmarketresearch.com

Polyolefins (PE, PP) : Enhances color stability during compounding and end-use. vestachem.com

Synthetic Rubbers (SBR, ABS) : Prevents yellowing during processing. adishank.comdebornchem.com

Styrenic Block Copolymers : Used in hot-melt adhesives to inhibit discoloration. pmarketresearch.com

Its effectiveness has made it a preferred stabilizer in applications where maintaining clarity and preventing color shifts are critical performance requirements. grandviewresearch.commarketsandmarkets.com

Role of TNPP in Polymer Color Stability

| Polymer | Application Area | Observed Effect of TNPP | Reference |

|---|---|---|---|

| Polyethylene (PE), Polypropylene (PP) | General processing | Enhances color and processing stability. | vestachem.com |

| Synthetic Rubber (SBR, ABS) | Elastomer products | Prevents yellowing during heat processing. | adishank.comdebornchem.com |

| Polyvinyl Chloride (PVC) | Packaging films, bottles | Prevents discoloration and maintains clarity. | pmarketresearch.comadishank.com |

| Styrenic Block Copolymers (e.g., SIS) | Hot-melt adhesives | Inhibits discoloration and gel formation. | pmarketresearch.com |

Utilization in Other Material Systems

Adhesives and Sealants

This compound is a key additive in the formulation of adhesives and sealants to enhance thermal stability and product longevity. pmarketresearch.com In hot-melt adhesives, which are often based on styrenic block copolymers, TNPP is integrated to prevent thermal and oxidative degradation that occurs during both production and application. pmarketresearch.com Its role is to inhibit gel formation, prevent viscosity changes, and maintain color, thereby extending the processing window and the shelf life of the adhesive. pmarketresearch.comadishank.com

In sealant formulations, such as those based on polyurethane and polysulfide systems, TNPP helps maintain critical performance properties like elasticity and adhesion, especially when the sealant is exposed to weathering and environmental stressors. pmarketresearch.com By thwarting degradation induced by heat and UV light, the compound elevates the durability and performance of the final product.

Coatings and Paints

In the coatings and paints industry, this compound is utilized as a stabilizer to provide protection against degradation induced by heat and light. guidechem.com As an additive for surface coatings, it helps to preserve the integrity of the coating formulation during manufacturing and application, and it contributes to the long-term durability of the cured film. adishank.com By acting as an antioxidant, TNPP prevents oxidative reactions that can lead to discoloration, loss of gloss, and mechanical failure of the coating over time. guidechem.com

Synthetic Lubricants and Fuel Additives

This compound (TNPP) serves as a multifunctional additive in the formulation of synthetic lubricants, where its primary role is to enhance the fluid's thermal and oxidative stability. As a secondary antioxidant, TNPP is crucial for extending the operational life of lubricants by protecting the base oil and other components from degradation under demanding conditions, such as high temperatures and pressures. Its application in fuel is less documented in scientific literature, with its primary value being centered on lubricant and polymer applications.

Performance as an Antioxidant

In synthetic lubricants, TNPP functions as a hydroperoxide decomposer. The oxidation of lubricant base stocks proceeds via a free-radical chain reaction, where hydroperoxides (ROOH) are key intermediates that propagate the degradation process. This degradation leads to an increase in oil viscosity, sludge and varnish formation, and the generation of corrosive acids. TNPP intervenes by reducing these hydroperoxides into non-radical, stable alcohols, thereby interrupting the oxidation cycle. This mechanism is shown below:

(RO)₃P + R'OOH → (RO)₃P=O + R'OH

As a phosphite ester, TNPP is often categorized as a secondary antioxidant. It exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols or aromatic amines. Primary antioxidants work by scavenging free radicals, while TNPP neutralizes the hydroperoxides that these radicals produce. This dual-action approach provides a more comprehensive and robust stabilization of the lubricant, significantly improving its resistance to degradation over a wide range of operating temperatures.

The effectiveness of an antioxidant package containing TNPP can be quantified using standard industry tests that measure a lubricant's resistance to oxidation. One such method is the Rotating Pressure Vessel Oxidation Test (RPVOT), per ASTM D2272. This test measures the time in minutes until the lubricant begins to rapidly oxidize under accelerated conditions (high temperature, pressure, oxygen, and the presence of a copper catalyst). The inclusion of TNPP in a formulation can substantially increase the RPVOT time, indicating a longer service life.

Another method for evaluating oxidation stability is Pressure Differential Scanning Calorimetry (PDSC), according to ASTM D6186. This technique determines the Oxidation Induction Time (OIT), which is a measure of the time until the onset of the exothermic oxidation reaction. A longer OIT signifies greater stability. Lubricant formulations containing TNPP, particularly in synergy with primary antioxidants, are expected to show a marked increase in OIT compared to the base oil alone.

Table 1: Illustrative Oxidation Stability Performance of a Synthetic Base Oil with Antioxidant Package

This table illustrates the typical performance enhancement of a synthetic base oil when treated with a representative antioxidant package containing this compound and a hindered phenol.

| Test Parameter | Test Method | Synthetic Base Oil (Unadditized) | Base Oil + AO Package (incl. TNPP) |

| RPVOT Result (minutes) | ASTM D2272 | 250 | > 900 |

| PDSC OIT (minutes) | ASTM D6186 | 15 | > 60 |

Anti-Wear and Friction Modifying Properties

While primarily recognized as an antioxidant, organophosphorus compounds, including phosphite and phosphate (B84403) esters, can also contribute to the anti-wear and friction-modifying performance of a lubricant. This function is critical in preventing metal-to-metal contact in boundary lubrication regimes, thus protecting equipment components from scuffing and wear.

The mechanism involves the chemical reaction of the phosphorus-containing additive with the metal surfaces under conditions of heat and load. This reaction forms a protective, sacrificial tribochemical film, often composed of iron phosphates, on the contacting surfaces. This film has a lower shear strength than the base metal, allowing it to be worn away in a controlled manner, which prevents direct asperity contact and catastrophic wear of the underlying components.

The anti-wear properties of a lubricant are commonly evaluated using the four-ball wear test as described in ASTM D4172. In this test, a rotating steel ball is pressed against three stationary balls immersed in the lubricant. After a set duration, the average wear scar diameter on the stationary balls is measured. A smaller wear scar indicates superior anti-wear performance. The inclusion of phosphorus-based additives like TNPP is expected to contribute to a reduction in the wear scar diameter.

Table 2: Representative Anti-Wear Performance in a Four-Ball Test

This table shows a representative improvement in anti-wear properties for a synthetic base oil formulated with an additive package containing phosphorus compounds like this compound.

| Test Parameter | Test Method | Conditions | Synthetic Base Oil (Unadditized) | Base Oil + Additive Package (incl. TNPP) |

| Wear Scar Diameter (mm) | ASTM D4172 | 1200 rpm, 75 °C, 392 N (40 kgf), 60 min | 0.65 | 0.40 |

Role as a Fuel Additive

The use of this compound specifically as a fuel additive is not extensively documented in publicly available research. While organophosphorus compounds can be used in fuels for functions such as deposit control or as combustion modifiers, the primary and well-established application for TNPP remains within the polymer and lubricant industries due to its effectiveness as a stabilizer and antioxidant.

Degradation Pathways and Environmental Transformation of Tris Nonylphenyl Phosphite

Hydrolytic Degradation Mechanisms

Hydrolysis is a principal degradation pathway for TNPP, particularly in the presence of moisture. This process involves the cleavage of the ester bonds of the phosphite (B83602) molecule by water.

The hydrolysis of Tris(nonylphenyl) phosphite results in the formation of several degradation products, most notably nonylphenol. smolecule.comresearchgate.net The reaction with water leads to the stepwise cleavage of the three nonylphenyl groups from the central phosphorus atom. One source suggests that the complete hydrolysis of TNPP can be summarized by the following reaction:

This compound + 3 H₂O → 3 Nonylphenol + Phosphoric Acid smolecule.com

Another source also indicates the potential formation of phenol (B47542) as a hydrolysis product. smolecule.com Nonylphenol, a significant product of this degradation, is a known endocrine disruptor and raises environmental concerns due to its persistence and toxicity to aquatic life. smolecule.com The presence of nonylphenol as a hydrolysis product of TNPP has been a driving factor in the scrutiny and regulation of this antioxidant in various applications, including food packaging materials. nih.gov

It is also important to note that commercial TNPP may contain nonylphenol as an impurity from the manufacturing process, in addition to its formation through hydrolysis. chemicalbook.com

The hydrolysis of phosphite antioxidants like TNPP is understood to proceed through an autocatalytic mechanism. nih.gov This means that the acidic products of the hydrolysis, such as phosphorous acid derivatives, can themselves catalyze further degradation of the parent phosphite compound, leading to an accelerated rate of decomposition over time.

To counteract this autocatalytic degradation and enhance the hydrolytic stability of phosphite stabilizers, acid scavengers are often incorporated into polymer formulations. nih.govlohtragon.com These additives are substances that neutralize acidic compounds as they are formed. lohtragon.comspecialchem.com By scavenging the acidic byproducts of hydrolysis, these compounds effectively inhibit the autocatalytic process, thereby extending the functional lifetime of the phosphite antioxidant. nih.gov Examples of acid scavengers used in polymer systems include metallic stearates and hydrotalcites. nih.gov The addition of amines, such as tris(isopropanol) amine, has also been shown to improve the hydrolytic stability of TNPP. google.com

The rate of hydrolysis of this compound is significantly influenced by environmental conditions, primarily temperature and the availability of moisture. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. Higher temperatures provide the necessary activation energy for the reaction between water and the phosphite ester bonds to occur more readily.

The presence of moisture is a critical factor, as water is a reactant in the hydrolysis process. Increased humidity or direct contact with water will accelerate the degradation of TNPP. While TNPP is noted for its hydrolytic stability in some applications, its susceptibility to hydrolysis, particularly under harsh processing conditions or prolonged environmental exposure, is a key consideration in its use. atomfair.comgoogle.com

Detailed kinetic studies providing specific rate constants for the hydrolysis of TNPP under varying temperature and moisture conditions are not widely available in the public domain. However, the general principles of chemical kinetics suggest a direct relationship between these factors and the rate of degradation.

Oxidative Degradation and Radiolysis Products

In addition to hydrolysis, this compound can undergo oxidative degradation. This process typically involves the conversion of the phosphite (P(III)) to a phosphate (B84403) (P(V)). The primary oxidative degradation product of TNPP is tris(nonylphenyl) phosphate (TNPPox). researchgate.netresearchgate.net This transformation can occur during polymer processing at elevated temperatures and in the presence of oxygen.

Radiolysis, the degradation of a substance by ionizing radiation, can also lead to the transformation of TNPP. Studies on the gamma irradiation of polyethylene (B3416737) resins containing TNPP have shown that the antioxidant is oxidized to form tris(nonylphenyl) phosphate as a major product. researchgate.netresearchgate.net Furthermore, nonylphenol is also produced as a result of the irradiation process. researchgate.netresearchgate.net This indicates that high-energy radiation can induce both oxidation of the phosphorus center and cleavage of the nonylphenyl groups.

The table below summarizes the identified radiolysis products of TNPP in irradiated polyethylene.

| Precursor Compound | Radiolysis Product |

| This compound (TNPP) | Tris(nonylphenyl) phosphate (TNPPox) |

| This compound (TNPP) | Nonylphenol (NP) |

Data sourced from studies on gamma-irradiated polyethylene resins. researchgate.netresearchgate.net

Environmental Fate and Transformation Pathways

The environmental fate of this compound is closely linked to its degradation pathways and the properties of its breakdown products.

Due to its low water solubility, TNPP itself is expected to have limited mobility in aquatic environments. smolecule.com However, its degradation product, nonylphenol, is of significant environmental concern. Nonylphenol is known to be persistent in aquatic ecosystems and can bioaccumulate in organisms. nih.gov It is also more resistant to biodegradation than its parent compounds, nonylphenol ethoxylates. mdpi.com

The breakdown of nonylphenol in aquatic environments can occur through both aerobic and anaerobic biodegradation by microorganisms. nih.gov The half-life for the aerobic degradation of nonylphenol in sewage sludge and sediments can range from a few days to nearly one hundred days, depending on various environmental factors such as the initial concentration of the compound, pH, temperature, and the presence of a suitable microbial population. nih.gov

Aquatic fungi have also been shown to play a role in the degradation of nonylphenol. nih.govresearchgate.net Some fungi can initiate the breakdown of nonylphenol through hydroxylation of the nonyl chain, while others utilize extracellular enzymes like laccase to oxidatively couple the nonylphenol molecules into larger compounds. nih.gov Despite these degradation pathways, the persistence of nonylphenol in aquatic sediments is a concern, as it can act as a long-term source of contamination. mdpi.com The concentration of nonylphenol in surface waters can also be reduced through photolysis induced by sunlight. mdpi.com

Atmospheric Degradation (e.g., reaction with photochemically-produced hydroxyl radicals)